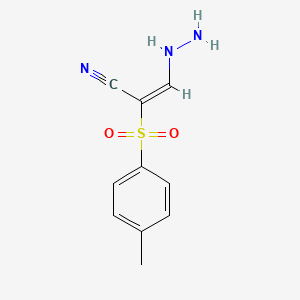

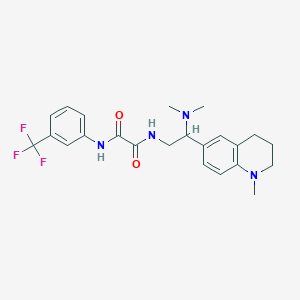

(E)-3-肼基-2-(4-甲基苯基磺酰基)丙-2-烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related sulfonyl compounds involves multi-component reactions, such as the four-component synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles from N-sulfonylimines, indicating the versatility of sulfonyl compounds in organic synthesis (Yin‐Huan Jin et al., 2011).

Molecular Structure Analysis

The crystal structure of a related compound, "(E)-4-(2-(4-Cyanobenzylidene)hydrazinyl)benzonitrile dimethyl sulfoxide hemisolvate," was determined by X-ray structure analysis, highlighting the impact of molecular structure on the compound's properties and reactivity (V. Sharma et al., 2020).

Chemical Reactions and Properties

Studies have demonstrated sulfonyl hydrazides as versatile sulfonyl sources in organic synthesis, enabling the formation of a wide range of bonds and facilitating the synthesis of heterocycles and stereogenic centers (Fulai Yang & S. Tian, 2017).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure play a significant role in determining the applicability of chemical compounds. For instance, the crystal structure of related sulfonyl compounds provides insight into intermolecular interactions and stability (J. Asegbeloyin et al., 2019).

科学研究应用

抗菌应用

- 抗菌化合物的合成:该化合物用于合成新的含有磺胺基团的杂环化合物,这些化合物显示出作为抗菌剂的潜力。这包括噻唑、吡啶酮、吡唑、色烯和缩醛衍生物的合成(Darwish et al., 2014)。

抗癌研究

- 抗癌药物的开发:研究包括合成具有缩醛偶联衍生物的磺胺酰胺,这些衍生物被评估其作为VEGFR-2抑制剂的抗癌活性,特别是(Sayed et al., 2021)。

酶抑制研究

- 碳酸酐酶抑制:该化合物用于合成碳酸酐酶的抑制剂,这些酶具有药物化学应用。这包括开发作为各种人类碳酸酐酶同工酶抑制剂的磺胺酰胺(Güzel等,2010)。

化学合成和反应性

Diels-Alder反应性:它参与Diels-Alder反应,与不对称双烯显示出中等的区域选择性。这种反应性对于合成α,β-不饱和腈具有重要意义(Bradley & Grayson,2002)。

芳基偶氮吡唑嘧啶化合物的合成:用于合成具有抗菌活性的芳基偶氮吡唑嘧啶夹杂杂环化合物(Sarvaiya et al., 2019)。

染料和颜料应用

- 偶氮染料的合成:它有助于合成偶氮染料及其金属配合物,这些染料用作具有良好牢固性能的着色剂,并表现出抗菌活性(Khan et al., 2018)。

腐蚀抑制

- 合金中的腐蚀抑制:该化合物用于合成多[(肼基偶氮)]噻唑衍生物,作为在酸性环境中铸铁碳合金的有效腐蚀抑制剂(El-Lateef et al., 2021)。

作用机制

Mode of Action

It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . More research is needed to elucidate the precise mechanisms involved.

Biochemical Pathways

The biochemical pathways affected by (2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile are currently unknown. Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be affected

Pharmacokinetics

Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable . Further pharmacokinetic studies are required to understand these properties.

Result of Action

The molecular and cellular effects of (2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile’s action are currently unknown. Understanding these effects requires knowledge of the compound’s targets, mode of action, and the biochemical pathways it affects . As such, more research is needed in this area.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how (2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile interacts with its targets and carries out its functions . .

属性

IUPAC Name |

(E)-3-hydrazinyl-2-(4-methylphenyl)sulfonylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-8-2-4-9(5-3-8)16(14,15)10(6-11)7-13-12/h2-5,7,13H,12H2,1H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXAFFIFMFHHBR-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CNN)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NN)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B2488004.png)

![1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2488011.png)

![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-2-methylquinoline-6-carboxylate](/img/structure/B2488014.png)

![2-Methyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2488015.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2488019.png)

![4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2488024.png)